N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide
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Overview
Description
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide is a heterocyclic compound with the molecular formula C4H6N4O2. It is known for its unique structure, which includes an oxadiazole ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidoyl chloride with acetamide. This reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), sulfuric acid (H2SO4).
Reducing Agents: Sodium borohydride (NaBH4).
Acylating Agents: Acyl chlorides such as chloroacetyl chloride.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced forms of the compound, often leading to the formation of amines.
Substitution Products: Acylated derivatives, which can be further utilized in organic synthesis.
Scientific Research Applications
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-azido-1,2,5-oxadiazole
- 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C5H7N5O2 |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide |
InChI |
InChI=1S/C5H7N5O2/c1-2(11)8-4(6)3-5(7)10-12-9-3/h1H3,(H2,7,10)(H2,6,8,11) |
InChI Key |
SCJWBQNKFGEKED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=N)C1=NON=C1N |
Origin of Product |
United States |
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